[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](thiomorpholin-4-yl)methanone
Overview
Description
1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone: is a complex organic compound that features a combination of fluorophenyl, pyrrol, pyrazol, and thiomorpholin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone involves multiple steps, typically starting with the preparation of the core pyrazole structure. The general synthetic route includes:
Formation of the Pyrazole Core: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrrol Group: The pyrrol group can be introduced via a substitution reaction, where a halogenated pyrazole intermediate reacts with pyrrole in the presence of a base.
Attachment of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of fluorophenyl and a halogenated pyrazole intermediate.
Incorporation of the Thiomorpholin Group: The final step involves the reaction of the intermediate with thiomorpholine, typically under basic conditions to form the desired methanone derivative.
Industrial Production Methods
Industrial production of 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone: can be compared with similar compounds such as:
[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate: This compound also features a fluorophenyl and pyrrol group but differs in its sulfonyl and pyridinyl substitutions.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit similar biological activities but differ in their core structure and functional groups.
Imidazole Derivatives: These compounds share the heterocyclic nature but have different nitrogen arrangements and biological properties.
Conclusion
1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
IUPAC Name |
[1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-thiomorpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c19-15-5-1-2-6-16(15)23-17(21-7-3-4-8-21)14(13-20-23)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHXXWZYETZKPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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